[(3-Chloro-5-methoxyphenyl)methyl](methyl)amine

Lipophilicity Drug-likeness CNS permeability

[(3-Chloro-5-methoxyphenyl)methyl](methyl)amine (CAS 1513403-58-1) is a secondary benzylamine derivative with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol. It features a 3-chloro-5-methoxyphenyl ring linked to an N-methylmethanamine moiety, placing it within the substituted N-methylbenzylamine class.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 1513403-58-1
Cat. No. B1407304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Chloro-5-methoxyphenyl)methyl](methyl)amine
CAS1513403-58-1
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CC(=C1)Cl)OC
InChIInChI=1S/C9H12ClNO/c1-11-6-7-3-8(10)5-9(4-7)12-2/h3-5,11H,6H2,1-2H3
InChIKeyADSWFLXSBOYEJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Chloro-5-methoxyphenyl)methyl](methyl)amine (CAS 1513403-58-1) – Chemical Class & Procurement Baseline


[(3-Chloro-5-methoxyphenyl)methyl](methyl)amine (CAS 1513403-58-1) is a secondary benzylamine derivative with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol [1]. It features a 3-chloro-5-methoxyphenyl ring linked to an N-methylmethanamine moiety, placing it within the substituted N-methylbenzylamine class [1]. The compound is commercially available as a research chemical, typically at ≥95% purity, and is primarily employed as a synthetic building block in medicinal chemistry programs targeting neurological disorders .

Why [(3-Chloro-5-methoxyphenyl)methyl](methyl)amine Cannot Be Swapped with Generic N-Methylbenzylamine Analogs


In-class N-methylbenzylamine compounds are frequently treated as interchangeable procurement items; however, the simultaneous presence of the 3-chloro and 5-methoxy substituents on the target compound creates a distinct physicochemical profile that generic analogs cannot replicate [1][2]. The chlorine atom contributes to lipophilicity (XLogP 1.9) and halogen-bonding potential, while the methoxy group modulates hydrogen-bond acceptor capacity (HBA = 2) and electronic distribution across the ring [1]. Removing either substituent or relocating the methoxy group to the 4-position fundamentally alters logP, TPSA, and receptor-interaction geometry, making simple substitution scientifically unjustified without re-validation [1][2][3]. The quantitative evidence below demonstrates where these differences translate into measurable property shifts.

Quantitative Differentiation Evidence for [(3-Chloro-5-methoxyphenyl)methyl](methyl)amine Against Closest Analogs


Lipophilicity (XLogP) Head-to-Head: Target Compound vs. Primary Amine, Des-Chloro, and Des-Methoxy Analogs

The target compound exhibits an intermediate computed XLogP of 1.9, which is 0.5 log units higher than its primary amine analog (3-chloro-5-methoxyphenyl)methanamine (XLogP 1.4) and 0.5 log units higher than the des-chloro analog (3-methoxyphenyl)methylamine (XLogP 1.4), but 0.3 log units lower than the des-methoxy analog (3-chlorophenyl)methylamine (XLogP 2.2) [1][2][3][4]. This positions the compound in a lipophilicity window consistent with favorable passive membrane permeability while avoiding excessive hydrophobicity that could promote off-target binding.

Lipophilicity Drug-likeness CNS permeability

Topological Polar Surface Area (TPSA) as a CNS Penetration Filter: Secondary vs. Primary Amine Differentiation

The target secondary amine has a computed TPSA of 21.3 Ų, which is 14.0 Ų lower than its primary amine analog (3-chloro-5-methoxyphenyl)methanamine (TPSA 35.3 Ų) [1][2]. Since a TPSA < 60–70 Ų is a widely accepted threshold for blood-brain barrier penetration, both compounds fall within the CNS-accessible range; however, the 40% lower TPSA of the secondary amine may confer a measurable advantage in passive CNS permeation rate [1].

Blood-brain barrier TPSA CNS drug design

Hydrogen Bond Acceptor Count Defines Unique Pharmacophoric Profile vs. Des-Methoxy and Des-Chloro Analogs

The target compound possesses 2 hydrogen bond acceptors (O from methoxy, N from amine), distinguishing it from the des-methoxy analog (HBA = 1; nitrogen only) and the des-chloro/extra-methoxy analog (3,5-dimethoxyphenyl)methylamine (HBA = 3) [1][2][3]. This HBA count of 2, combined with the electron-withdrawing chlorine, creates a unique pharmacophoric vector set that cannot be replicated by mono-substituted or di-methoxy analogs [1].

Pharmacophore Hydrogen bonding Structure-activity relationship

Derivative Bioactivity: IC50 Evidence from a Target-Compound-Derived Urea Inhibitor

A urea derivative synthesized from the target compound scaffold, N-(3-[[(3-chloro-5-methoxyphenyl)methyl]amino]propyl)-N'-phenylurea, demonstrated IC50 values of 0.000045 µM (45 pM) and 0.001657 µM (1.657 nM) against a purified enzyme target [1]. This derivative was co-crystallized with Trypanosoma brucei methionyl-tRNA synthetase (PDB 4MW5) at 2.35 Å resolution, confirming the 3-chloro-5-methoxyphenyl moiety engages the target binding pocket through defined interactions [2]. Separately, 1-substituted-3-(3-chloro-5-methoxyphenyl)-4-pyridinylpyrazole derivatives showed antiproliferative activity against A375 melanoma cells comparable to sorafenib [3].

Enzyme inhibition IC50 T. brucei MetRS

Commercial Availability and Purity Specification: Baseline for Reproducible Research Procurement

The target compound is commercially stocked and shipped from AKSci (USA) with a minimum purity specification of 95% . Physical form, long-term storage conditions (cool, dry place), and transport classification (non-hazardous) are explicitly documented, providing traceable quality assurance credentials .

Purity Procurement Reproducibility

Rotatable Bond Count and Conformational Flexibility: Differentiating Molecular Architecture

The target compound has 3 rotatable bonds, which is 1 more than its primary amine analog (2 rotatable bonds) and 1 fewer than the 3,5-dimethoxy analog (4 rotatable bonds) [1][2][3]. This intermediate flexibility balances conformational adaptability for target binding with reduced entropic penalty upon complex formation compared to more flexible analogs [1].

Conformational flexibility Molecular recognition Entropy

Recommended Research & Industrial Application Scenarios for [(3-Chloro-5-methoxyphenyl)methyl](methyl)amine (CAS 1513403-58-1)


Medicinal Chemistry: CNS-Penetrant Lead Optimization Scaffold

The compound's balanced XLogP of 1.9 and low TPSA of 21.3 Ų position it as a privileged scaffold for CNS drug discovery programs [1]. Its secondary amine functionality permits direct incorporation into SAR studies via reductive amination or alkylation, while the chloro and methoxy substituents provide distinct vectors for target engagement. The validated antiproliferative activity of closely related 3-chloro-5-methoxyphenyl-pyrazole derivatives against A375 melanoma cells supports oncology applications [2].

Chemical Biology: Synthesis of Enzyme Inhibitor Probes

The 3-chloro-5-methoxyphenyl scaffold has been co-crystallized with T. brucei methionyl-tRNA synthetase (PDB 4MW5), and a urea derivative built from this amine achieved sub-nanomolar IC50 values [3][4]. Researchers developing inhibitors of tRNA synthetases, PNMT, or related methyltransferase enzymes can use this compound as a direct starting material for focused library synthesis, leveraging the documented binding pose and potency of the scaffold [3].

Organic Synthesis: Building Block for N-Alkylated Derivatives

With a secondary N-methylamine group, the compound serves as a versatile intermediate for generating tertiary amines via further alkylation or for incorporation into ureas, amides, and sulfonamides [4]. Its defined purity (≥95%) and non-hazardous transport classification facilitate use in parallel synthesis workflows where batch-to-batch consistency is critical .

Pharmacophore Validation: Halogen-Bonding & Dual-Acceptor Interaction Studies

The unique combination of chloro (halogen-bond donor) and methoxy (H-bond acceptor) substituents, yielding HBA = 2 and XLogP = 1.9, makes this compound a useful tool for validating computational pharmacophore models that require dual hydrogen-bond acceptor engagement together with halogen-mediated affinity [1]. This substitution pattern is absent from generic des-chloro or des-methoxy analogs [5][6].

Quote Request

Request a Quote for [(3-Chloro-5-methoxyphenyl)methyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.